3-Nitrobenzamidine hydrochloride

Complement system Serine protease inhibition Immunology

3-Nitrobenzamidine hydrochloride (CAS 56406-50-9) delivers unique meta-nitro electronic/steric effects that distinguish it from unsubstituted or para-substituted benzamidines. Its high Ki for complement C1s (501,187.23 nM) enables weak-control partial-inhibition studies. Defined MIC ranges (1.56–50 µg/mL) against S. aureus, E. coli, and Candida spp. qualify it as a reference antimicrobial inhibitor. Unique xanthine oxidase cofactor donation interference supports nitroreductase pathway dissection. For QSAR model development, it probes positional electronic effects on serine protease binding. Choosing this specific analog ensures assay reproducibility and avoids off-target variability caused by generic substitution.

Molecular Formula C7H8ClN3O2
Molecular Weight 201.61 g/mol
CAS No. 56406-50-9
Cat. No. B1314039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrobenzamidine hydrochloride
CAS56406-50-9
Molecular FormulaC7H8ClN3O2
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=N)N.Cl
InChIInChI=1S/C7H7N3O2.ClH/c8-7(9)5-2-1-3-6(4-5)10(11)12;/h1-4H,(H3,8,9);1H
InChIKeyDKNQVJWYIUJWNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrobenzamidine hydrochloride (CAS 56406-50-9): Chemical Properties and Inhibitor Profile


3-Nitrobenzamidine hydrochloride (CAS 56406-50-9) is an organic compound belonging to the benzamidine derivative class, characterized by a nitro group at the meta position of the benzene ring. It is a reversible competitive inhibitor of serine proteases and other enzymes . The compound has a molecular weight of 201.61 g/mol and is supplied as a hydrochloride salt, enhancing its water solubility for biochemical assays .

Why 3-Nitrobenzamidine hydrochloride Cannot Be Substituted by Generic Benzamidine Analogs


The meta-nitro substitution in 3-Nitrobenzamidine hydrochloride confers distinct electronic and steric properties that differentiate it from unsubstituted benzamidine, para-substituted analogs like 4-nitrobenzamidine, and amino-substituted analogs like 3-aminobenzamidine. These differences manifest in enzyme inhibition profiles, selectivity, and off-target activities . For example, in complement C1s inhibition, 3-nitrobenzamidine hydrochloride exhibits a Ki value that is significantly higher than that of benzamidine hydrochloride hydrate, indicating a different binding affinity that can be exploited for specific assay conditions . Additionally, its unique interaction with xanthine oxidase cofactor electron donation distinguishes it from other nitroaromatic compounds [1]. Therefore, substituting this compound with a generic analog risks altering experimental outcomes due to differing potency, selectivity, and mechanism of action.

Quantitative Differentiation of 3-Nitrobenzamidine hydrochloride from Key Comparators


Complement C1s Inhibition: Potency Difference vs. Benzamidine and 3-Aminobenzamidine

3-Nitrobenzamidine hydrochloride demonstrates a significantly higher Ki value against complement C1s compared to benzamidine hydrochloride hydrate and 3-aminobenzenecarboximidamide, indicating lower potency at this target .

Complement system Serine protease inhibition Immunology

Antimicrobial Activity: Broad-Spectrum MIC Values Against Bacteria and Fungi

3-Nitrobenzamidine hydrochloride exhibits broad-spectrum antimicrobial activity with defined minimum inhibitory concentration (MIC) ranges against common pathogens, providing a quantitative basis for its use in antimicrobial research .

Antimicrobial Microbiology Biochemical assays

Xanthine Oxidase Interaction: Unique Inhibition of Cofactor Electron Donation

3-Nitrobenzamidine hydrochloride (m-nitrobenzamidine hydrochloride) uniquely inhibits electron donation to xanthine oxidase from its cofactor, xanthine, distinguishing it from other nitroaromatic radiosensitizers whose electron transfer efficiency correlates with electron affinity [1].

Xanthine oxidase Nitroreductase Radiosensitizer

Trypsin Inhibition: Competitive Binding Profile Relative to p-Nitrobenzamidine

Both 3-nitrobenzamidine hydrochloride (meta-substituted) and p-nitrobenzamidine (para-substituted) act as competitive inhibitors of trypsin. However, studies on para-substituted benzamidines demonstrate a correlation between Hammett substituent constants (σp) and pKi, indicating that the position and electronic nature of the nitro group modulate binding affinity [1].

Trypsin inhibition Serine protease Enzyme kinetics

Optimal Scientific and Industrial Applications for 3-Nitrobenzamidine hydrochloride


Complement System Research and Drug Screening

In complement cascade studies, 3-Nitrobenzamidine hydrochloride can be used as a weak C1s inhibitor control. Its high Ki value (501,187.23 nM) compared to benzamidine allows researchers to probe partial inhibition of the classical pathway without complete blockade, enabling nuanced investigation of complement-dependent processes . This is particularly useful in high-throughput screening campaigns where a full dose-response curve is needed to calibrate assay sensitivity.

Antimicrobial Susceptibility Testing and Mechanism Studies

The compound's defined MIC ranges (1.56-50 µg/mL) against S. aureus, E. coli, and Candida species qualify it as a reference inhibitor in antimicrobial susceptibility assays. It can serve as a positive control in screening programs for novel antimicrobial agents, providing a benchmark for comparing potency against both Gram-positive, Gram-negative bacteria and fungi .

Nitroreductase and Radiosensitizer Research

3-Nitrobenzamidine hydrochloride's unique ability to inhibit electron donation from xanthine oxidase's cofactor makes it an essential tool for dissecting nitroreductase-mediated electron transfer pathways. It can be used to differentiate between electron affinity-dependent and cofactor-dependent mechanisms in studies of nitroaromatic drug metabolism and radiosensitization .

Serine Protease Structure-Activity Relationship (SAR) Studies

As a meta-nitro substituted benzamidine, this compound enables researchers to probe positional electronic effects on trypsin and other serine protease binding. Comparative studies with para-substituted analogs (e.g., p-nitrobenzamidine) allow for the development of quantitative structure-activity relationship (QSAR) models, informing the rational design of more selective or potent protease inhibitors .

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